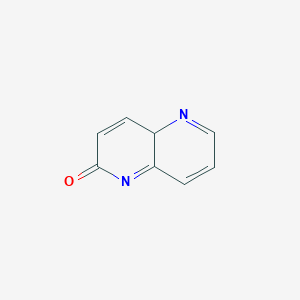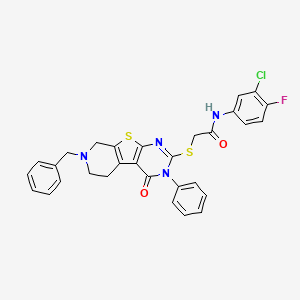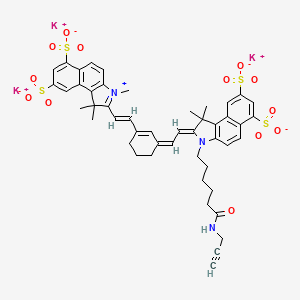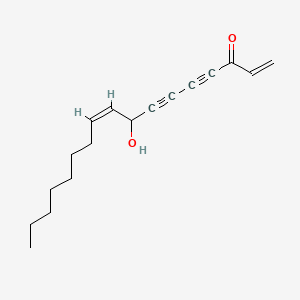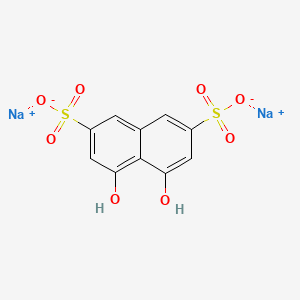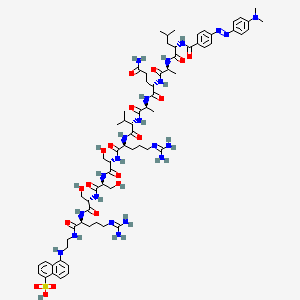
DABCYL-TNF-|A-EDANS (-4 to +6) (human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DABCYL-TNF-|A-EDANS (-4 to +6) (human) is a fluorogenic substrate used in biochemical assays. It is designed for fluorescence resonance energy transfer (FRET) applications, where the cleavage of the substrate by specific proteases results in a measurable fluorescent signal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-TNF-|A-EDANS involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of DABCYL-TNF-|A-EDANS follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified and characterized using techniques such as mass spectrometry and HPLC to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
DABCYL-TNF-|A-EDANS primarily undergoes enzymatic cleavage reactions. The substrate is designed to be cleaved by specific proteases, resulting in the separation of the DABCYL and EDANS moieties, which leads to fluorescence.
Common Reagents and Conditions
Reagents: Proteases such as 3CLPro.
Conditions: The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Major Products
The major product of the cleavage reaction is the fluorescent peptide fragment containing the EDANS moiety. The fluorescence can be measured at excitation/emission wavelengths of 355/538 nm .
Aplicaciones Científicas De Investigación
DABCYL-TNF-|A-EDANS is widely used in various scientific research fields:
Chemistry: Used in the study of enzyme kinetics and protease activity.
Biology: Employed in assays to monitor the activity of viral proteases, particularly in the context of SARS-CoV and other coronaviruses.
Medicine: Utilized in drug discovery and development, especially for screening potential protease inhibitors.
Industry: Applied in the development of diagnostic assays and therapeutic research .
Mecanismo De Acción
The mechanism of action of DABCYL-TNF-|A-EDANS involves FRET. In its intact form, the DABCYL moiety quenches the fluorescence of the EDANS moiety. Upon cleavage by a specific protease, the quenching is relieved, resulting in a fluorescent signal. This allows for the real-time monitoring of protease activity and the quantification of enzyme kinetics .
Comparación Con Compuestos Similares
Similar Compounds
Dabcyl-KTSAVLQSGFRKME-Edans: Another FRET-based substrate used for similar applications.
Dabcyl-LAQAVRSSSR-EDANS: A substrate for tumor necrosis factor (TNF)-α convertase (TACE).
Uniqueness
DABCYL-TNF-|A-EDANS is unique due to its specific design for human proteases and its application in studying viral proteases like 3CLPro. Its high sensitivity and specificity make it a valuable tool in both basic research and applied sciences .
Propiedades
Fórmula molecular |
C70H104N22O18S |
|---|---|
Peso molecular |
1573.8 g/mol |
Nombre IUPAC |
5-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C70H104N22O18S/c1-37(2)33-51(85-60(99)41-19-21-42(22-20-41)90-91-43-23-25-44(26-24-43)92(7)8)64(103)81-39(5)58(97)82-50(27-28-56(71)96)62(101)80-40(6)59(98)89-57(38(3)4)68(107)84-49(17-12-30-79-70(74)75)63(102)86-53(35-94)66(105)88-54(36-95)67(106)87-52(34-93)65(104)83-48(16-11-29-78-69(72)73)61(100)77-32-31-76-47-15-9-14-46-45(47)13-10-18-55(46)111(108,109)110/h9-10,13-15,18-26,37-40,48-54,57,76,93-95H,11-12,16-17,27-36H2,1-8H3,(H2,71,96)(H,77,100)(H,80,101)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,99)(H,86,102)(H,87,106)(H,88,105)(H,89,98)(H4,72,73,78)(H4,74,75,79)(H,108,109,110)/t39-,40-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1 |
Clave InChI |
NLLNLPZJUJVHNC-LWCIKLRKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


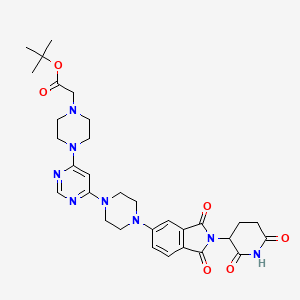
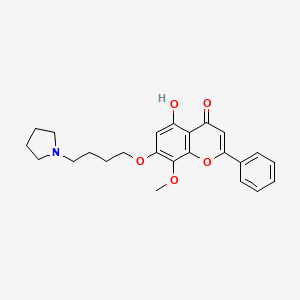
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
